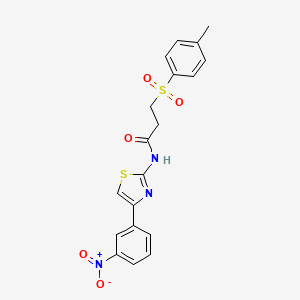
N-(4-(3-硝基苯基)噻唑-2-基)-3-对甲苯磺酰丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide, commonly known as NTTP, is a compound that has gained attention in the scientific community due to its potential applications in drug development. NTTP belongs to the class of thiazole-containing compounds, which have been shown to possess a range of biological activities.
科学研究应用
Antimicrobial Activity
The synthesized derivatives of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide have been investigated for their antimicrobial potential. These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity .
Anticancer Properties
Efforts to combat drug resistance in cancer cells have led to the study of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide derivatives. Among these, compounds d6 and d7 exhibited significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. These findings highlight their potential as therapeutic agents in cancer treatment .
Molecular Docking Studies
Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
Antioxidant Properties (Additional Application)
While not directly mentioned in the cited study, thiazole derivatives have been explored for their antioxidant properties. Further investigations could reveal whether N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide exhibits antioxidant effects .
Clinical Anticancer Medicines with Thiazole Nucleus
Thiazole, as a five-membered heterocyclic motif, plays a crucial role in several clinically used anticancer drugs. Examples include dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone. These compounds contain the thiazole nucleus and have demonstrated efficacy in cancer treatment .
作用机制
Based on the structural features of the compound, it contains a thiazole ring, which is a common moiety in many biologically active compounds . Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . They can interact with various targets in the body, leading to different physiological effects .
It’s also worth noting that the compound contains a nitrophenyl group, which is a common feature in many synthetic compounds with biological activity . Nitrophenyl compounds have been reported to inhibit human monoamine oxidase (hMAO) A and B isoforms .
属性
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-13-5-7-16(8-6-13)29(26,27)10-9-18(23)21-19-20-17(12-28-19)14-3-2-4-15(11-14)22(24)25/h2-8,11-12H,9-10H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFEFDOSRSTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2709450.png)

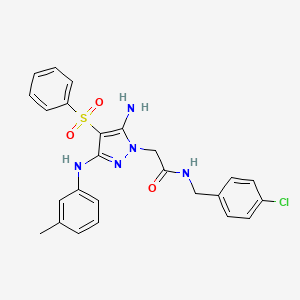

![Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B2709458.png)
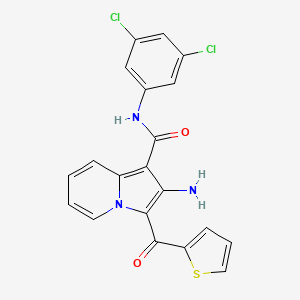

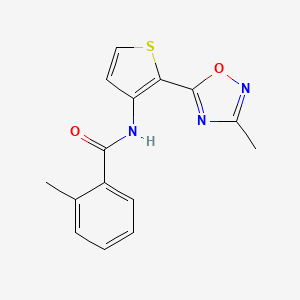

![(4-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2709466.png)

![8-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2709468.png)
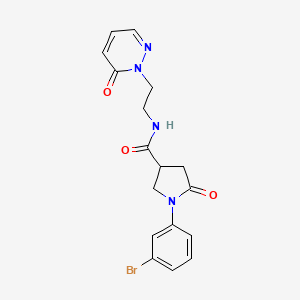
![1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2709472.png)